Butylated hydroxytoluene-d21

描述

The exact mass of the compound 1,5-Dideuterio-3-deuteriooxy-2,4-bis[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]-6-methylbenzene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

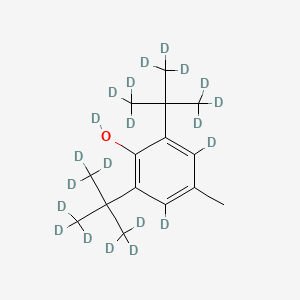

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1,5-dideuterio-3-deuteriooxy-2,4-bis[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]-6-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O/c1-10-8-11(14(2,3)4)13(16)12(9-10)15(5,6)7/h8-9,16H,1-7H3/i2D3,3D3,4D3,5D3,6D3,7D3,8D,9D/hD | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLZUEZXRPGMBCV-YLENQQAOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C(C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])O[2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])[2H])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30583750 | |

| Record name | 4-Methyl-2,6-bis[2-(~2~H_3_)methyl(~2~H_6_)propan-2-yl](O-~2~H_3_)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30583750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64502-99-4 | |

| Record name | 4-Methyl-2,6-bis[2-(~2~H_3_)methyl(~2~H_6_)propan-2-yl](O-~2~H_3_)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30583750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 64502-99-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Butylated Hydroxytoluene-d21

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Butylated Hydroxytoluene-d21 (BHT-d21), a deuterated isotopologue of the widely used antioxidant, Butylated Hydroxytoluene (BHT). This document is intended for researchers, scientists, and drug development professionals who utilize stable isotope-labeled compounds in their experimental workflows. Herein, we detail the physicochemical properties, synthesis, and applications of BHT-d21, with a particular focus on its role as an internal standard in quantitative mass spectrometry and as a tool for studying ferroptosis.

Core Concepts and Physicochemical Properties

This compound is a synthetic derivative of BHT where 21 hydrogen atoms have been replaced with deuterium (B1214612). This isotopic substitution renders the molecule heavier than its non-deuterated counterpart, a property that is leveraged in mass spectrometry-based quantification. The carbon-deuterium bond is also stronger than the carbon-hydrogen bond, which can impart a kinetic isotope effect, potentially slowing down metabolic processes involving C-H bond cleavage. However, for its application as an internal standard, the key feature is its mass difference and chemical similarity to the analyte.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

| Property | Value | Reference |

| Chemical Name | 2,6-Di(tert-butyl-d9)-4-methyl(phenol-3,5,O-d3) | [1] |

| Synonyms | BHT-d21, this compound | [1][2] |

| CAS Number | 64502-99-4 | [2] |

| Molecular Formula | C₁₅H₃D₂₁O | [1] |

| Molecular Weight | 241.48 g/mol | [1] |

| Melting Point | 69-71 °C (lit.) | [1] |

| Boiling Point | 265 °C (lit.) | [3] |

| Isotopic Purity | ≥98 atom % D | [4] |

| Appearance | White to off-white solid | [5] |

| Solubility | Soluble in methanol, ethanol, acetone, benzene | [3] |

| InChI Key | NLZUEZXRPGMBCV-UHFFFAOYSA-N (non-deuterated) | [6] |

Synthesis of this compound

While a specific, detailed protocol for the commercial synthesis of this compound is proprietary, the general principles of its synthesis can be inferred from established methods for deuterating phenolic compounds. The industrial synthesis of BHT involves the reaction of p-cresol (B1678582) with isobutylene, catalyzed by sulfuric acid.[6] The deuteration to produce BHT-d21 would likely involve the use of deuterated starting materials or a subsequent hydrogen-deuterium exchange reaction.

A plausible synthetic approach involves the acid-catalyzed hydrogen-deuterium exchange of BHT. In this method, BHT is treated with a strong deuterated acid, such as deuterated sulfuric acid (D₂SO₄), in the presence of deuterium oxide (D₂O). The acidic conditions facilitate the electrophilic substitution of hydrogen atoms on the aromatic ring and the aliphatic groups with deuterium atoms.

Experimental Protocols

This compound is primarily used as an internal standard in quantitative analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), for the determination of BHT and its metabolites in various biological matrices.

General Workflow for Use as an Internal Standard

The use of a stable isotope-labeled internal standard like BHT-d21 is the gold standard for quantitative mass spectrometry as it corrects for variations in sample preparation, extraction efficiency, and instrument response.

Detailed Protocol for BHT Quantification in Human Urine using LC-MS/MS

This protocol is adapted from a published method for the analysis of BHT and its metabolites in human urine.

1. Sample Preparation:

-

To a 2 mL urine sample in a glass tube, add 40 ng of BHT-d21 as an internal standard.

-

Add 300 µL of 1 M ammonium (B1175870) acetate (B1210297) buffer containing β-glucuronidase to deconjugate glucuronidated metabolites.

-

Incubate the mixture at 37°C for 12 hours.

-

Perform a liquid-liquid extraction by adding 4 mL of ethyl acetate and vortexing. Repeat the extraction.

-

Combine the organic layers and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable solvent for LC-MS analysis (e.g., methanol/water).

2. LC-MS/MS Analysis:

-

Liquid Chromatography: Use a C18 reverse-phase column with a gradient elution.

- Mobile Phase A: 5 mM ammonium acetate in water

- Mobile Phase B: Acetonitrile

- Gradient: A suitable gradient to separate BHT from other matrix components.

-

Mass Spectrometry: Operate the mass spectrometer in negative ion mode using multiple reaction monitoring (MRM).

- MRM Transition for BHT: Monitor the transition from the deprotonated molecule [M-H]⁻ to a characteristic product ion.

- MRM Transition for BHT-d21: Monitor the corresponding transition for the deuterated internal standard.

3. Quantification:

-

Calculate the peak area ratio of the analyte (BHT) to the internal standard (BHT-d21).

-

Determine the concentration of BHT in the unknown samples by comparing their peak area ratios to a calibration curve prepared with known concentrations of BHT and a constant concentration of BHT-d21.

Role in Studying Ferroptosis

Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation.[7] Butylated hydroxytoluene, as a potent lipophilic antioxidant, has been shown to inhibit ferroptosis by scavenging lipid peroxyl radicals and preventing the propagation of lipid peroxidation.[2] BHT-d21 can be used as a tool in these studies to accurately quantify the uptake and metabolism of BHT in cellular models of ferroptosis.

Signaling Pathway of Ferroptosis Inhibition by BHT

The following diagram illustrates the mechanism by which BHT inhibits ferroptosis.

Conclusion

This compound is an invaluable tool for researchers in the fields of analytical chemistry, drug metabolism, and cell biology. Its primary application as an internal standard in mass spectrometry allows for highly accurate and precise quantification of BHT in complex biological matrices. Furthermore, its use in studying the mechanism of ferroptosis provides insights into this critical cell death pathway. The detailed protocols and data presented in this guide are intended to facilitate the effective use of BHT-d21 in a variety of research and development settings.

References

- 1. This compound|lookchem [lookchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Butylated Hydroxytoluene CAS#: 128-37-0 [m.chemicalbook.com]

- 4. cdnisotopes.com [cdnisotopes.com]

- 5. What is Butylated hydroxytoluene(BHT)?_Chemicalbook [chemicalbook.com]

- 6. Butylated hydroxytoluene - Wikipedia [en.wikipedia.org]

- 7. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Core Chemical Properties of Butylated Hydroxytoluene-d21

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of butylated hydroxytoluene-d21 (BHT-d21), a deuterated isotopologue of the widely used antioxidant, butylated hydroxytoluene (BHT). Given its primary application as an internal standard in quantitative analysis and as a tracer in metabolic studies, a thorough understanding of its properties is crucial for accurate experimental design and data interpretation.[1] This document details its physicochemical characteristics, provides standardized experimental protocols for their determination, and illustrates relevant biological pathways and experimental workflows.

Physicochemical Properties

This compound shares a nearly identical molecular structure with BHT, with the exception of the substitution of 21 hydrogen atoms with deuterium (B1214612). This isotopic substitution results in a higher molecular weight but has a negligible effect on most bulk physical properties such as melting point, boiling point, and solubility. The primary utility of deuteration lies in its ability to be distinguished from its non-deuterated counterpart by mass spectrometry and its potential to influence pharmacokinetic profiles due to the kinetic isotope effect.

Table 1: General and Physical Properties of this compound

| Property | Value | Source |

| Chemical Name | 2,6-Di(tert-butyl-d9)-4-methylphenol-3,5-d2,OD | |

| Synonyms | BHT-d21 | |

| CAS Number | 64502-99-4 | [2][3] |

| Molecular Formula | C₁₅H₃D₂₁O | [4] |

| Molecular Weight | 241.48 g/mol | [2][3][5] |

| Appearance | White crystalline solid | [6][7] |

| Melting Point | ≥69 °C (for BHT) | [6][7] |

| Boiling Point | 265 °C (for BHT) | [8] |

Table 2: Solubility of Butylated Hydroxytoluene (BHT)

| Solvent | Solubility | Source |

| Water | Insoluble | [9][10] |

| Propylene Glycol | Insoluble | [9][10] |

| Alcohol | Freely Soluble | [9][10] |

| Chloroform | Freely Soluble | [10] |

| Ether | Freely Soluble | [10] |

| Oils | Soluble | [9] |

Spectroscopic Data

The primary analytical distinction of BHT-d21 from BHT is its mass spectrum. The significant mass shift allows for its use as an internal standard in mass spectrometry-based quantification methods.

Table 3: Spectroscopic Data for this compound

| Technique | Key Data | Source |

| Mass Spectrometry | Molecular Ion (M+) at m/z 241.3145 (Accurate Mass) | [3] |

| Oxidative metabolite (BHT+O) observed at m/z 255.2967 | [4] |

Biological Activity: Inhibition of Ferroptosis

Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation.[11][12] Butylated hydroxytoluene has been identified as an inhibitor of ferroptosis.[1] Its mechanism of action involves acting as a potent free-radical scavenger, thereby preventing the oxidation of membrane lipids and preserving the activity of glutathione (B108866) peroxidase 4 (GPX4), a key enzyme in the ferroptosis pathway.[[“]][[“]][[“]][[“]]

Experimental Protocols

The following sections detail standardized methodologies for the determination of key chemical properties of BHT-d21 and a general procedure for its synthesis.

Synthesis of Deuterated BHT

The synthesis of BHT-d21 can be achieved through hydrogen-deuterium (H-D) exchange reactions on the BHT molecule or by de novo synthesis from deuterated precursors. A common method involves acid-catalyzed deuteration.

Protocol: Acid-Catalyzed Deuteration

-

Catalyst Preparation: Dry Amberlyst-15 resin in a desiccator over sulfuric acid under high vacuum for 24 hours.

-

Reaction Setup: In a sealable reaction vessel, dissolve BHT (2 mmol) in deuterium oxide (D₂O, 12 mL).

-

Catalyst Addition: Add the dried Amberlyst-15 resin to the solution.

-

Reaction: Heat the mixture at 110°C for 24 hours in a sealed tube, protected from light.

-

Work-up and Purification: After cooling, filter the reaction mixture to remove the resin. The filtrate, containing the deuterated product, is then lyophilized to remove the D₂O. Further purification can be achieved by recrystallization or column chromatography.

Melting Point Determination

The melting range of BHT-d21 can be determined using the capillary method as described in the United States Pharmacopeia (USP) General Chapter <741>.

Protocol: Capillary Melting Point Determination

-

Sample Preparation: Ensure the BHT-d21 sample is dry and finely powdered.

-

Capillary Loading: Introduce the powdered sample into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: Place the loaded capillary tube into a melting point apparatus.

-

Heating: Heat the sample at a controlled rate. For an unknown sample, a rapid initial heating can determine an approximate melting point. For a precise measurement, heat at a slower rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.

-

Observation: Record the temperature at which the first droplet of liquid is observed and the temperature at which the sample is completely melted. This range is the melting point of the substance.

Solubility Determination

The equilibrium solubility of BHT-d21 can be determined using the shake-flask method.

Protocol: Shake-Flask Solubility Determination

-

Sample Preparation: Add an excess amount of BHT-d21 to a known volume of the desired solvent in a sealed container.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the undissolved solid to settle. Centrifuge the sample to pellet the excess solid.

-

Sample Withdrawal: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.

-

Quantification: Determine the concentration of BHT-d21 in the supernatant using a suitable analytical method, such as HPLC or GC-MS, with a pre-established calibration curve.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 2,6-Di(ð¡ððð¡-butyl)-4-methyl-phenol (Dââ, 98%) (BHT) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 3. 2,6-Di-tert-butyl-4-methylphenol (BHT) (D21,98%) 100 µg/mL in Nonane [lgcstandards.com]

- 4. archipel.uqam.ca [archipel.uqam.ca]

- 5. 2,6-DI(ð¡ððð¡-Butyl)-4-methyl-phenol (Dââ, 98%) (BHT) - Cambridge Isotope Laboratories, DLM-2943-1 [isotope.com]

- 6. img.waimaoniu.net [img.waimaoniu.net]

- 7. img.waimaoniu.cn [img.waimaoniu.cn]

- 8. Butylated hydroxytoluene - Wikipedia [en.wikipedia.org]

- 9. makingcosmetics.com [makingcosmetics.com]

- 10. COA-92380SR500-286457808DS [actylislab.com]

- 11. researchgate.net [researchgate.net]

- 12. Butylated Hydroxytoluene (BHT) Protects SH-SY5Y Neuroblastoma Cells from Ferroptotic Cell Death: Insights from In Vitro and In Vivo Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. consensus.app [consensus.app]

- 14. consensus.app [consensus.app]

- 15. consensus.app [consensus.app]

- 16. consensus.app [consensus.app]

BHT-d21: An In-depth Technical Guide to Isotopic Purity and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic purity and stability of Butylated Hydroxytoluene-d21 (BHT-d21). BHT-d21 is the deuterated analog of Butylated Hydroxytoluene (BHT), a synthetic antioxidant widely utilized in the food, pharmaceutical, and materials industries to prevent oxidation.[1][2][3] The incorporation of deuterium (B1214612) in place of hydrogen atoms can alter the pharmacokinetic and metabolic profiles of molecules, making deuterated compounds like BHT-d21 valuable tools in drug development and metabolic research.[1][3] BHT-d21 is also commonly used as an internal standard for the quantitative analysis of BHT in various matrices by nuclear magnetic resonance (NMR), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).[1][3]

Isotopic Purity of BHT-d21

The isotopic purity of a deuterated compound is a critical parameter, defining the percentage of molecules that contain the desired number of deuterium atoms. High isotopic purity is essential for its application as an internal standard to ensure accurate quantification. The determination of isotopic enrichment is typically performed using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[4]

Data Presentation: Isotopic Purity

The isotopic distribution of BHT-d21 can be determined by mass spectrometry, which separates ions based on their mass-to-charge ratio. The following table illustrates a typical isotopic distribution for a batch of BHT-d21, showcasing the relative abundance of molecules with varying numbers of deuterium atoms.

| Isotopic Species | Mass Difference from d21 | Relative Abundance (%) |

| d18 | -3 | 0.1 |

| d19 | -2 | 0.5 |

| d20 | -1 | 2.0 |

| d21 | 0 | 97.0 |

| d22 | +1 | 0.3 |

| d23 | +2 | 0.1 |

Note: This data is illustrative. Actual values may vary between different batches and manufacturers.

Experimental Protocol: Determination of Isotopic Purity by GC-MS

This protocol outlines a general procedure for the determination of the isotopic purity of BHT-d21 using Gas Chromatography-Mass Spectrometry (GC-MS).

Objective: To determine the isotopic distribution and enrichment of BHT-d21.

Materials:

-

BHT-d21 sample

-

Unlabeled BHT standard

-

High-purity solvent (e.g., ethyl acetate, hexane)

-

GC-MS system equipped with an appropriate capillary column (e.g., DB-5ms) and a mass selective detector.

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of the BHT-d21 sample in the chosen solvent at a concentration of approximately 1 mg/mL.

-

Prepare a series of dilutions from the stock solution to determine the optimal concentration for analysis.

-

Prepare a solution of unlabeled BHT at a similar concentration to serve as a reference.

-

-

GC-MS Analysis:

-

Injection: Inject 1 µL of the prepared sample solution into the GC-MS system.

-

Chromatographic Separation: Utilize a suitable temperature program to achieve good separation of BHT from any potential impurities. A typical program might start at 100°C, ramp to 250°C, and hold for a few minutes.

-

Mass Spectrometric Detection: Operate the mass spectrometer in full scan mode to acquire mass spectra across a relevant mass range (e.g., m/z 50-300). For quantitative analysis of isotopic distribution, Selected Ion Monitoring (SIM) mode can be used, targeting the expected molecular ions of the different isotopic species.

-

-

Data Analysis:

-

Identify the chromatographic peak corresponding to BHT.

-

Extract the mass spectrum for the BHT peak.

-

Determine the relative intensities of the molecular ion peaks corresponding to the different isotopic species (d18, d19, d20, d21, d22, d23).

-

Calculate the percentage of each isotopic species relative to the sum of all isotopic species to determine the isotopic distribution.

-

The isotopic purity is reported as the percentage of the d21 species.

-

Stability of BHT-d21

The stability of BHT-d21 is a crucial factor, particularly when it is used as an antioxidant in pharmaceutical formulations or as a long-term analytical standard. Stability studies are conducted to understand how the quality of the substance varies over time under the influence of environmental factors such as temperature, humidity, and light.

Data Presentation: Accelerated Stability Study

Accelerated stability studies expose the compound to elevated stress conditions to predict its shelf life under normal storage conditions. The following table provides illustrative data from an accelerated stability study of BHT-d21.

| Time (months) | Condition | Assay (% of Initial) | Total Degradation Products (%) |

| 0 | - | 100.0 | 0.0 |

| 3 | 40°C / 75% RH | 99.5 | 0.5 |

| 6 | 40°C / 75% RH | 98.9 | 1.1 |

| 3 | 25°C / 60% RH | 99.8 | 0.2 |

| 6 | 25°C / 60% RH | 99.6 | 0.4 |

Note: This data is illustrative. RH refers to Relative Humidity. Actual degradation rates will depend on the specific storage conditions and the presence of other substances.

Experimental Protocol: Accelerated Stability Testing

This protocol describes a general method for conducting an accelerated stability study of BHT-d21.

Objective: To evaluate the stability of BHT-d21 under accelerated environmental conditions.

Materials:

-

BHT-d21 sample

-

Stability chambers capable of maintaining controlled temperature and humidity (e.g., 40°C ± 2°C / 75% RH ± 5% RH).

-

Light-resistant and airtight containers for sample storage.

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a mass spectrometer for quantitative analysis.

Procedure:

-

Sample Preparation and Storage:

-

Place a known quantity of the BHT-d21 sample into multiple airtight, light-resistant containers.

-

Place the containers in the stability chamber set to the desired accelerated conditions (e.g., 40°C / 75% RH).

-

Store a set of control samples under long-term storage conditions (e.g., 25°C / 60% RH).

-

-

Time-Point Analysis:

-

At specified time points (e.g., 0, 1, 3, and 6 months), remove a container from the stability chamber.

-

Allow the sample to equilibrate to room temperature.

-

Prepare a solution of the sample in a suitable solvent (e.g., acetonitrile) at a known concentration.

-

-

HPLC Analysis:

-

Develop and validate a stability-indicating HPLC method capable of separating BHT-d21 from its potential degradation products.

-

Inject the prepared sample solution into the HPLC system.

-

Quantify the amount of BHT-d21 remaining and the amount of any degradation products formed. The concentration can be determined by comparing the peak area to that of a reference standard of known concentration.

-

-

Data Evaluation:

-

Calculate the percentage of BHT-d21 remaining at each time point relative to the initial (time zero) concentration.

-

Identify and quantify any significant degradation products.

-

Plot the percentage of BHT-d21 remaining versus time to determine the degradation kinetics.

-

Visualizations

Experimental Workflow for Isotopic Purity Analysis

The following diagram illustrates a typical workflow for determining the isotopic purity of BHT-d21.

Caption: Workflow for BHT-d21 Isotopic Purity Determination by GC-MS.

Antioxidant Mechanism of BHT

BHT functions as a chain-breaking antioxidant by donating a hydrogen atom to neutralize free radicals, thereby terminating the radical chain reaction of oxidation.[5]

Caption: Antioxidant Mechanism of Butylated Hydroxytoluene (BHT).

Metabolic Pathway of BHT

In vivo, BHT can undergo metabolic transformations. One reported pathway involves a cyclic regeneration process in rat liver microsomes.

Caption: Cyclic Metabolic Pathway of BHT in Rat Liver Microsomes.

References

Synthesis of Deuterated Butylated Hydroxytoluene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthetic pathways for preparing deuterated isotopologues of Butylated Hydroxytoluene (BHT), a widely used antioxidant. The strategic incorporation of deuterium (B1214612) into the BHT molecule is of significant interest in drug development and metabolic research, as it can alter pharmacokinetic profiles and provide valuable tools for mechanistic studies. This document outlines key synthetic strategies, presents available quantitative data in structured tables, and provides detailed experimental protocols where available in the public domain.

Introduction to Deuterated BHT

Butylated hydroxytoluene (2,6-di-tert-butyl-4-methylphenol) is a synthetic phenolic antioxidant extensively used in the food, cosmetic, and pharmaceutical industries to prevent oxidation. Deuterium-labeled BHT, where one or more hydrogen atoms are replaced by deuterium, serves as a crucial tool in various scientific disciplines. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can lead to a kinetic isotope effect, slowing down metabolic processes that involve the cleavage of this bond. This property is leveraged in drug development to enhance metabolic stability and in research to elucidate metabolic pathways. Commercially available standards include BHT with deuterium on the methyl group (BHT-d3) and more extensively deuterated versions like BHT-d21 and BHT-d24.

Synthetic Strategies for Deuterated BHT

The synthesis of deuterated BHT can be approached through two primary strategies, mirroring the industrial production of non-deuterated BHT:

-

Alkylation of a Deuterated Precursor: This method involves the Friedel-Crafts alkylation of a deuterated p-cresol (B1678582) molecule with isobutylene (B52900). The position and extent of deuteration in the final BHT molecule are determined by the deuteration pattern of the starting p-cresol.

-

Modification of a Deuterated or Non-deuterated Precursor: This strategy often starts with 2,6-di-tert-butylphenol (B90309) and introduces a deuterated methyl group at the 4-position. This can be achieved through hydroxymethylation or aminomethylation followed by a reduction step using a deuterium source.

The selection of the synthetic route depends on the desired isotopic labeling pattern and the availability of deuterated starting materials.

Synthesis of BHT with a Deuterated Methyl Group (BHT-d3)

The introduction of a trideuteriomethyl group at the 4-position of the phenol (B47542) ring is a common objective. One plausible method involves the reaction of 2,6-di-tert-butylphenol with a deuterated methylating agent.

Experimental Protocol: Methylation of 2,6-di-tert-butylphenol with Methanol-d4 (B120146) (Proposed)

Reaction Scheme:

Figure 1: Proposed synthesis of BHT-d3.

Materials:

-

2,6-di-tert-butylphenol

-

Methanol-d4 (CD3OD)

-

Zinc Oxide (ZnO)

-

Alkali (e.g., Potassium Hydroxide)

-

Solvent (e.g., high-boiling ether)

Procedure (Hypothetical):

-

To a reaction vessel containing 2,6-di-tert-butylphenol and a catalytic amount of zinc oxide and an alkali base, add methanol-d4.

-

Heat the reaction mixture under an inert atmosphere to a temperature sufficient to promote methylation, likely in the range of 150-200°C.

-

Monitor the reaction progress using an appropriate analytical technique such as Gas Chromatography-Mass Spectrometry (GC-MS) to observe the formation of the deuterated product.

-

Upon completion, cool the reaction mixture and quench with a suitable aqueous solution.

-

Extract the product with an organic solvent.

-

Wash the organic layer to remove any remaining reactants and byproducts.

-

Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).

-

Remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield pure 2,6-di-tert-butyl-4-(methyl-d3)-phenol.

Quantitative Data:

| Parameter | Value |

| Starting Material | 2,6-di-tert-butylphenol |

| Deuterating Agent | Methanol-d4 |

| Expected Product | 2,6-di-tert-butyl-4-(methyl-d3)-phenol |

| Isotopic Purity | >98% (expected) |

| Yield | Not reported |

Synthesis of BHT with Deuterated tert-Butyl Groups and Aromatic Ring (BHT-d21 and BHT-d24)

The synthesis of highly deuterated BHT, such as BHT-d21 or perdeuterated BHT-d24, presents a greater synthetic challenge. A potential approach involves the direct hydrogen-deuterium (H/D) exchange on the BHT molecule or on a suitable precursor.

Experimental Protocol: High-Temperature and High-Pressure H/D Exchange (General Method)

A general method for deuterating organic compounds involves treating them with heavy water (D₂O) under high temperature and pressure. This method could potentially be applied to BHT to achieve extensive deuteration.

Reaction Scheme:

Figure 2: General H/D exchange for BHT deuteration.

Materials:

-

Butylated Hydroxytoluene (BHT)

-

Heavy Water (D₂O)

-

High-pressure reactor

Procedure (General):

-

Place BHT and an excess of heavy water into a high-pressure reactor.

-

Seal the reactor and heat it to a temperature at or above the subcritical temperature of D₂O (typically >200°C).

-

Pressurize the reactor to a pressure at or above the subcritical pressure of D₂O (typically >5 MPa).

-

Maintain these conditions for a sufficient duration to allow for H/D exchange to occur. The reaction time will influence the degree of deuteration.

-

After the desired reaction time, cool the reactor to room temperature and carefully release the pressure.

-

Extract the deuterated BHT from the aqueous phase using a suitable organic solvent.

-

Dry the organic phase and remove the solvent.

-

The product will likely be a mixture of BHT isotopologues with varying degrees of deuteration. Purification and separation of specific isotopologues may require advanced chromatographic techniques.

Quantitative Data:

| Parameter | Value |

| Starting Material | Butylated Hydroxytoluene |

| Deuterating Agent | Heavy Water (D₂O) |

| Expected Product | Mixture of deuterated BHT isotopologues |

| Isotopic Purity | Variable, dependent on reaction conditions |

| Yield | Not reported for BHT specifically |

Alternative Synthetic Routes

Another viable strategy for synthesizing deuterated BHT involves the alkylation of a deuterated p-cresol. For example, commercially available p-cresol-d₈, which is deuterated on the aromatic ring and the hydroxyl group, could be alkylated with isobutylene to produce BHT with a deuterated aromatic backbone.

Reaction Scheme:

Figure 3: Alkylation of deuterated p-cresol.

The experimental conditions for this reaction would likely be similar to the industrial synthesis of non-deuterated BHT, employing a strong acid catalyst such as sulfuric acid. The yield and isotopic purity of the final product would need to be determined experimentally.

Conclusion

The synthesis of deuterated butylated hydroxytoluene is a critical process for advancing research in drug metabolism, pharmacokinetics, and antioxidant mechanisms. While detailed, publicly available protocols for all desired isotopologues are scarce, the fundamental principles of organic synthesis allow for the design of viable synthetic routes. The strategies outlined in this guide, including the methylation of 2,6-di-tert-butylphenol with deuterated reagents and the direct H/D exchange of BHT, provide a solid foundation for researchers and drug development professionals to produce these valuable labeled compounds. Further optimization and detailed characterization of the reaction products will be essential for specific applications.

An In-depth Technical Guide to Butylated Hydroxytoluene-d21 (BHT-d21)

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the physical and chemical characteristics of Butylated hydroxytoluene-d21 (BHT-d21), a deuterated analog of the widely used antioxidant, Butylated hydroxytoluene (BHT). This document details its properties, relevant experimental protocols, and key applications in research, with a focus on its use as an internal standard for quantitative analysis.

Core Physical and Chemical Characteristics

BHT-d21 is the deuterium-labeled version of BHT, where 21 hydrogen atoms have been replaced with deuterium.[1] This isotopic labeling makes it an invaluable tool in analytical chemistry, particularly in mass spectrometry-based methods, without significantly altering its chemical properties.[1]

Table 1: Physical and Chemical Properties of BHT and BHT-d21

| Property | BHT (Unlabeled) | BHT-d21 | References |

| IUPAC Name | 2,6-Di-tert-butyl-4-methylphenol | 2,6-Di(tert-butyl-d9)-4-methylphenol-3,5-d2,OD | [2][3] |

| Synonyms | Dibutylhydroxytoluene, 2,6-di-tert-butyl-p-cresol | BHT D21 | [2][3][4] |

| Molecular Formula | C₁₅H₂₄O | C₁₅H₃D₂₁O | [2][3] |

| Molecular Weight | 220.35 g/mol | 241.48 g/mol | [3][4] |

| CAS Number | 128-37-0 | 64502-99-4 | [3][4] |

| EC Number | 204-881-4 | 689-504-5 | [3][4] |

| Melting Point | 71 °C | 69-71 °C | [3][5] |

| Boiling Point | 265 °C | 265 °C (lit.) | [3][5] |

| Appearance | White or light yellow crystals | Crystalline solid | [5] |

| Solubility | Insoluble in water and propylene (B89431) glycol. Soluble in ethanol, isopropanol, acetone, benzene, and oils. | Soluble in organic solvents like methanol (B129727) and nonane. | [5][6] |

| Storage | Store at room temperature away from light and moisture. | Store at room temperature away from light and moisture. | [4][7] |

Experimental Protocols

The industrial synthesis of BHT is typically achieved through the acid-catalyzed alkylation of p-cresol (B1678582) with isobutylene.[2][8]

Reaction: CH₃(C₆H₄)OH + 2 CH₂=C(CH₃)₂ → ((CH₃)₃C)₂CH₃C₆H₂OH[2]

A common catalyst used for this reaction is sulfuric acid.[2][8] The reaction temperature is generally controlled between 30-100 °C.[8] While specific protocols for the deuterated version, BHT-d21, are proprietary, the fundamental synthetic route involves using deuterated precursors in a similar alkylation reaction.

BHT-d21 is primarily used as an internal standard for the accurate quantification of BHT in various matrices, such as biological fluids, food, and environmental samples, using isotope dilution mass spectrometry (IDMS).[1][9]

Protocol for Quantification of BHT in Urine:

This protocol is a generalized procedure based on methods described for the analysis of synthetic phenolic antioxidants in biological samples.[9]

-

Sample Preparation:

-

To a 2 mL urine sample in a glass tube, add a known amount (e.g., 40 ng) of BHT-d21 internal standard.[9]

-

Add 300 µL of 1 M ammonium (B1175870) acetate (B1210297) buffer containing β-glucuronidase to deconjugate BHT metabolites.[9]

-

Incubate the mixture at 37 °C for 12 hours.[9]

-

-

Extraction:

-

Perform a liquid-liquid extraction by adding 4 mL of ethyl acetate to the sample.

-

Vortex the mixture and centrifuge to separate the phases.

-

Collect the organic (ethyl acetate) layer.

-

Repeat the extraction step to ensure complete recovery.

-

-

Analysis by LC-MS/MS:

-

Combine the organic extracts and evaporate them to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable mobile phase.

-

Inject the sample into an LC-MS/MS system.

-

Quantify the amount of native BHT by comparing its peak area to the peak area of the BHT-d21 internal standard.[9] The use of an isotope-labeled standard corrects for matrix effects and variations in sample preparation and instrument response.

-

Key Applications and Mechanisms

BHT is a lipophilic antioxidant that prevents free radical-mediated oxidation.[2] It acts as a terminating agent, suppressing autoxidation by donating a hydrogen atom to peroxy radicals, thus converting them into more stable hydroperoxides.[2] BHT and its deuterated counterpart are crucial in several research areas:

-

Metabolism Studies: BHT-d21 is used to trace and identify the biotransformation products of BHT in vitro and in vivo.[10][11] Key metabolites include hydroxylated BHT, BHT-quinone, and BHT-acid (3,5-di-tert-butyl-4-hydroxybenzoic acid).[9][10]

-

Food and Consumer Product Analysis: It serves as an internal standard for quantifying BHT, a common preservative in foods, cosmetics, and pharmaceuticals.[2][9][12]

-

Toxicology Research: As BHT toxicity is linked to its metabolism, BHT-d21 helps in studying the formation of potentially toxic metabolites.[10][13]

-

Ferroptosis Inhibition: BHT is recognized as an inhibitor of ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation.[1]

Mandatory Visualizations

Caption: Workflow for the quantification of BHT in urine using BHT-d21 as an internal standard.

Caption: Major metabolic pathways of BHT, leading to various oxidized and conjugated products.

Caption: BHT acts as an antioxidant to inhibit lipid peroxidation, a key driver of ferroptosis.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Butylated hydroxytoluene - Wikipedia [en.wikipedia.org]

- 3. lookchem.com [lookchem.com]

- 4. 2,6-DI(ð¡ððð¡-Butyl)-4-methyl-phenol (Dââ, 98%) (BHT) - Cambridge Isotope Laboratories, DLM-2943-1 [isotope.com]

- 5. What is Butylated hydroxytoluene(BHT)?_Chemicalbook [chemicalbook.com]

- 6. 2,6-Di-tert-butyl-4-methylphenol (BHT) (D21,98%) 100 µg/mL in Nonane [lgcstandards.com]

- 7. 2,6-Di(ð¡ððð¡-butyl)-4-methyl-phenol (Dââ, 98%) (BHT) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 8. CN113387775A - BHT (butylated hydroxytoluene) synthesis method - Google Patents [patents.google.com]

- 9. Quantitative Identification of and Exposure to Synthetic Phenolic Antioxidants, including Butylated Hydroxytoluene, in Urine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. archipel.uqam.ca [archipel.uqam.ca]

- 11. researchgate.net [researchgate.net]

- 12. health.ec.europa.eu [health.ec.europa.eu]

- 13. Final report on the safety assessment of BHT(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

Butylated Hydroxytoluene-d21: A Technical Safety Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data for Butylated Hydroxytoluene-d21 (BHT-d21). The information presented is primarily based on the extensive data available for its non-deuterated analogue, Butylated Hydroxytoluene (BHT), and should be applied with the understanding that deuteration can alter pharmacokinetic and metabolic profiles.[1][2]

Chemical and Physical Properties

This compound is the deuterium-labeled version of Butylated Hydroxytoluene (BHT), a widely used antioxidant.[1][2] Key identifying information and physical properties are summarized below.

| Property | Value | Reference |

| Chemical Name | 2,6-Di-tert-butyl-4-methylphenol-d21 | [1] |

| Synonyms | BHT-d21 | [1] |

| CAS Number | 64502-99-4 | [1] |

| Molecular Formula | C₁₅H₃D₂₁O | [1] |

| Molecular Weight | 241.48 g/mol | [1] |

| Appearance | White to yellowish crystalline solid | [3][4] |

| Melting Point | 69 - 73 °C | [3][4][5][6] |

| Boiling Point | 265 °C | [3][5][6] |

| Flash Point | 127 °C (Closed Cup) | [4][5] |

| Specific Gravity | 1.048 (Water = 1) | [3] |

| Solubility | Insoluble in water. Soluble in methanol, ethanol, isopropanol, acetone, benzene, and oils. | [6] |

| Stability | Stable under normal conditions, but may be light-sensitive. | [3][6] |

Toxicological Data

| Toxicity Metric | Value | Species | Reference |

| LD50 (Oral) | >2000 mg/kg | Rat | [8] |

| LD50 (Oral) | >6000 mg/kg (24-h) | Rat (male/female) | [8] |

| LD50 (Dermal) | >2000 mg/kg | Rat | [4][8] |

| Skin Irritation | Mild and reversible within 72 hours | Rabbit | [8] |

| Eye Irritation | Causes serious eye irritation | Not specified | [9][10] |

Metabolism and Carcinogenicity:

BHT is metabolized by cytochrome P450 (CYP) enzymes, with major metabolites being the carboxylic acid of BHT and its glucuronide, which are excreted in urine.[8][11] The International Agency for Research on Cancer (IARC) has classified BHT in Group 3, meaning it is not classifiable as to its carcinogenicity to humans.[8] Studies have shown that BHT is not considered to be carcinogenic.[8]

Hazard Identification and Handling

BHT is classified as a hazardous chemical under the US Occupational Safety and Health Administration (OSHA) Hazard Communication Standard.[7] It is crucial to handle this compound with appropriate safety precautions.

GHS Hazard Statements

-

H319: Causes serious eye irritation.[10]

-

H335: May cause respiratory irritation.[10]

-

H410: Very toxic to aquatic life with long lasting effects.[4][10][12]

Recommended Handling Procedures

-

Ventilation: Use in a well-ventilated area. Use local and general ventilation to minimize exposure.[12][13]

-

Personal Protective Equipment (PPE):

-

Hygiene: Avoid eating, drinking, or smoking when handling. Wash hands thoroughly with soap and water after handling.[13] Contaminated work clothing should not be allowed out of the workplace and should be laundered separately before reuse.[10][13]

-

Dust Control: Avoid generating dust. Use dry clean-up procedures and avoid creating dust clouds.[13]

Caption: A workflow diagram for responding to potential exposure to this compound.

Storage and Stability

Proper storage is essential to maintain the integrity of BHT-d21.

-

General Storage: Store in a cool, dry, well-ventilated place in tightly closed original containers.[7][12] The recommended storage temperature is 15-25 °C.[12]

-

Incompatibilities: Avoid contact with strong oxidizing agents, acid chlorides, acid anhydrides, bases, copper, and steel.[3][6]

-

Molten BHT: Molten BHT should be stored in stainless steel tanks at approximately 80-85°C under an inert gas blanket to maintain color stability.[7]

Experimental Protocols

Detailed experimental protocols for the toxicological studies cited in the safety data sheets are not provided in the source documents. For specific methodologies, researchers should consult the original study publications referenced in comprehensive safety assessments, such as those conducted by regulatory bodies. The Organisation for Economic Co-operation and Development (OECD) guidelines are often followed for toxicity testing.[8]

Accidental Release Measures

In the event of a spill, the following procedures should be followed:

-

Personal Precautions: Avoid all personal contact, including inhalation of dust. Wear protective clothing and equipment.[13]

-

Environmental Precautions: Prevent spillage from entering drains or water courses.[12][13]

-

Containment and Cleanup:

-

For dry spills, use dry clean-up procedures to avoid generating dust. Collect the material and place it in a sealed container for disposal.[13]

-

For wet spills, vacuum or shovel the material into labeled containers for disposal.[13]

-

Wash the spill area with large amounts of water and prevent runoff from entering drains.[13]

-

Caption: A step-by-step protocol for handling an accidental release of this compound.

Disposal Considerations

Dispose of contents and containers in accordance with local, regional, national, and international regulations.[4] Contaminated packaging should be disposed of in the same manner as the product itself.

This guide is intended for informational purposes and should not replace a formal risk assessment or the guidance of a qualified safety professional. Always refer to the most current and complete Safety Data Sheet (SDS) provided by the supplier before handling any chemical.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 4. redox.com [redox.com]

- 5. thermofishersci.in [thermofishersci.in]

- 6. Butylated Hydroxytoluene | 128-37-0 [chemicalbook.com]

- 7. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]

- 8. hbchemical.com [hbchemical.com]

- 9. spectrumchemical.com [spectrumchemical.com]

- 10. makingcosmetics.com [makingcosmetics.com]

- 11. Final report on the safety assessment of BHT(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. carlroth.com [carlroth.com]

- 13. szabo-scandic.com [szabo-scandic.com]

The Indispensable Role of Deuterated Standards in Analytical Chemistry: An In-depth Technical Guide

In the landscape of modern analytical chemistry, the pursuit of accuracy, precision, and reliability is paramount. This is particularly true in regulated environments such as pharmaceutical development and clinical trials, where the quantitative analysis of analytes in complex biological matrices is a routine yet critical task.[1] Among the tools available to the analytical scientist, the deuterated internal standard has emerged as a gold standard, offering unparalleled advantages in mitigating variability and ensuring the integrity of analytical data.[1][2] This technical guide provides a comprehensive overview of the core principles, applications, and methodologies associated with the use of deuterated standards in analytical chemistry, with a focus on liquid chromatography-mass spectrometry (LC-MS).

The Core Principle: Isotope Dilution Mass Spectrometry (IDMS)

Deuterated standards are the cornerstone of Isotope Dilution Mass Spectrometry (IDMS), a powerful quantitative technique.[1][3] In IDMS, a known quantity of an isotopically labeled version of the analyte—the deuterated standard—is added to the sample at the earliest possible stage of the preparation process.[1] This internal standard is chemically identical to the analyte of interest but has a different mass due to the replacement of one or more hydrogen atoms with deuterium (B1214612) (²H), a stable, non-radioactive isotope of hydrogen.[4][5]

Because the deuterated standard and the native analyte exhibit nearly identical physicochemical properties, they behave similarly during sample extraction, cleanup, chromatography, and ionization in the mass spectrometer.[1] Any loss of analyte during sample processing is accompanied by a proportional loss of the deuterated internal standard.[1] Consequently, the ratio of the signal from the native analyte to the signal from the deuterated standard remains constant, even if the absolute signal intensities fluctuate.[1] This ratio is then used to accurately calculate the concentration of the analyte in the original sample.[1]

Key Advantages of Deuterated Standards

The use of deuterated internal standards is considered the gold standard in quantitative bioanalysis for several key reasons:[3]

-

Co-elution with Analyte : Ideally, the deuterated standard has the same chromatographic retention time as the analyte.[3][6] This co-elution ensures that both compounds experience the same matrix effects (ion suppression or enhancement) at the same time, providing the most accurate correction.[3]

-

Identical Physicochemical Properties : Being chemically almost identical, the deuterated standard has the same extraction recovery, and often the same ionization response, as the analyte.[1][6] This corrects for variability during sample preparation and analysis.[1]

-

Enhanced Accuracy and Precision : By compensating for variations in sample preparation, injection volume, and instrument response, deuterated standards significantly improve the accuracy and precision of quantitative results.[4][7][8]

-

Regulatory Acceptance : The use of stable isotope-labeled internal standards is recognized and often recommended by regulatory bodies like the FDA and EMA for bioanalytical method validation.[4]

The Kinetic Isotope Effect (KIE)

A subtle but significant consequence of replacing hydrogen with deuterium is the Kinetic Isotope Effect (KIE). The carbon-deuterium (C-D) bond has a lower zero-point vibrational energy than a carbon-hydrogen (C-H) bond due to the greater mass of deuterium.[5] Consequently, more energy is required to break a C-D bond, leading to a slower reaction rate when this bond cleavage is the rate-determining step.[5][9]

This phenomenon is a powerful tool for:

-

Investigating Reaction Mechanisms : A significant KIE (kH/kD > 1) suggests that C-H bond cleavage is part of the rate-determining step.[5]

-

Improving Drug Pharmacokinetics : In drug development, "soft spots" on a drug molecule that are susceptible to metabolic oxidation can be deuterated.[10] This can slow down the rate of metabolism, potentially increasing the drug's half-life, reducing toxic metabolite formation, and improving its safety and efficacy profile.[5][10][11]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. resolvemass.ca [resolvemass.ca]

- 5. benchchem.com [benchchem.com]

- 6. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 7. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]

- 8. benchchem.com [benchchem.com]

- 9. volumen 33 número 3 [revistas.unam.mx]

- 10. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pharmaffiliates.com [pharmaffiliates.com]

Technical Guide: Butylated Hydroxytoluene-d21

Audience: Researchers, scientists, and drug development professionals.

Core Content: This technical guide provides an in-depth overview of Butylated hydroxytoluene-d21 (BHT-d21), a deuterated isotopologue of the widely used antioxidant Butylated Hydroxytoluene (BHT). The guide covers its fundamental properties, its primary application as an internal standard in analytical chemistry, the antioxidant mechanisms of BHT, and relevant experimental protocols.

Compound Identification and Properties

Butylated hydroxytoluene (BHT) is a synthetic phenolic antioxidant extensively used to prevent oxidation in foods, cosmetics, pharmaceuticals, and industrial materials.[1][2][3][4] Its deuterated analog, BHT-d21, serves as an ideal internal standard for the accurate quantification of BHT in various biological and environmental matrices.[5][6] The labeling with deuterium (B1214612) atoms provides a distinct mass shift for mass spectrometry-based analysis without significantly altering its chemical properties.

Physicochemical Data

The following table summarizes the key quantitative properties of BHT and its deuterated form, BHT-d21.

| Property | Butylated Hydroxytoluene (BHT) | This compound (BHT-d21) |

| CAS Number | 128-37-0[1] | 64502-99-4[7] |

| Molecular Formula | C₁₅H₂₄O[1][3] | C₁₅H₃D₂₁O[7] |

| Molecular Weight | 220.35 g/mol [1][3] | 241.48 g/mol [7] |

| Appearance | White crystalline powder[3] | Not specified (typically solid) |

| Melting Point | ~70 °C | 69-71 °C[7] |

| Boiling Point | 265 °C | Not specified |

| Solubility | Insoluble in water; soluble in organic solvents[3] | Soluble in organic solvents (e.g., Methanol)[7] |

Primary Application: Internal Standard for Quantification

BHT-d21 is primarily used as an internal standard in analytical methods, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), for the precise quantification of BHT.[5][6] The use of a stable isotope-labeled internal standard is the gold standard for quantitative analysis as it corrects for sample matrix effects and variations during sample preparation and analysis.[5]

Experimental Workflow for BHT Quantification in Urine

The following diagram illustrates a typical workflow for the analysis of BHT in biological samples using BHT-d21 as an internal standard.

Detailed Experimental Protocol: BHT in Urine

This protocol is adapted from methodologies for the analysis of synthetic phenolic antioxidants in urine.[6]

1. Sample Preparation:

-

Pipette 2 mL of a urine sample into a glass tube.

-

Spike the sample with a known amount of BHT-d21 solution (e.g., 40 ng) to serve as the internal standard.

-

Add 300 µL of 1 M ammonium (B1175870) acetate (B1210297) buffer containing β-glucuronidase enzyme.

-

Incubate the mixture at 37°C for 12 hours to deconjugate BHT metabolites.

-

Perform a liquid-liquid extraction by adding 4 mL of ethyl acetate and vortexing. Repeat the extraction.

-

Combine the organic layers and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable solvent for GC-MS analysis.

2. GC-MS Analysis:

-

Gas Chromatograph (GC) Conditions:

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

Oven Program: Start at 70°C (hold for 4 min), ramp at 10°C/min to 270°C, then ramp at 25°C/min to 290°C (hold for 10 min).[6]

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity.

-

Ions to Monitor: Monitor characteristic ions for BHT (e.g., m/z 205, 220) and BHT-d21.[6]

-

3. Quantification:

-

Quantification is performed using the isotope dilution method.[6] A calibration curve is generated by plotting the ratio of the peak area of BHT to the peak area of BHT-d21 against the concentration of BHT standards. The concentration of BHT in the unknown samples is then determined from this curve.

BHT Mechanism of Action and Metabolism

Understanding the biological activity of BHT is crucial for professionals in drug development and toxicology. BHT's primary function is as a chain-breaking antioxidant.

Antioxidant Mechanism: Free Radical Scavenging

BHT inhibits autoxidation, a process where organic compounds are attacked by atmospheric oxygen, by terminating the free radical chain reaction.[1] It donates a hydrogen atom from its phenolic hydroxyl group to neutralize peroxy radicals (ROO•), converting them into more stable hydroperoxides (ROOH).[1]

Metabolism and Cellular Effects

The metabolism of BHT is complex and can lead to the formation of reactive metabolites that are implicated in its potential toxicity.[8][9] Evidence suggests that pulmonary and hepatic effects of BHT are caused by reactive metabolites like the hydroperoxide (BHT-OOH) or quinone methide products.[8] At high concentrations, BHT can also disrupt cellular processes.

Recent studies have also identified BHT as an inhibitor of ferroptosis, a form of regulated cell death driven by lipid peroxidation, highlighting its protective role in certain contexts.[5][[“]][[“]] However, at high doses, BHT has been associated with toxic effects in the liver and lungs in animal studies, which is often linked to the formation of its reactive metabolites.[8][12]

References

- 1. Butylated hydroxytoluene - Wikipedia [en.wikipedia.org]

- 2. specialchem.com [specialchem.com]

- 3. alphachem.biz [alphachem.biz]

- 4. nbinno.com [nbinno.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Quantitative Identification of and Exposure to Synthetic Phenolic Antioxidants, including Butylated Hydroxytoluene, in Urine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. lookchem.com [lookchem.com]

- 8. Relationship between the metabolism of butylated hydroxytoluene (BHT) and lung tumor promotion in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Oxidative metabolism of butylated hydroxytoluene by hepatic and pulmonary microsomes from rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. consensus.app [consensus.app]

- 11. consensus.app [consensus.app]

- 12. researchgate.net [researchgate.net]

Navigating the Acquisition of Butylated Hydroxytoluene-d21 for Advanced Research

For researchers, scientists, and drug development professionals requiring high-purity butylated hydroxytoluene-d21 (BHT-d21) for their work, a clear and concise guide to sourcing this stable isotope-labeled compound is essential. This in-depth technical guide provides a comprehensive overview of reputable suppliers, key product specifications, and detailed experimental protocols for its application in mass spectrometry and ferroptosis research.

This compound , a deuterated analog of the common antioxidant butylated hydroxytoluene (BHT), serves as a valuable tool in various research applications. Its primary uses include acting as an internal standard for quantitative analysis by nuclear magnetic resonance (NMR), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS), and as a ferroptosis inhibitor in cell-based assays.[1]

Supplier Landscape for Research-Grade this compound

Sourcing high-quality BHT-d21 is critical for the accuracy and reproducibility of experimental results. Several reputable chemical suppliers cater to the research and development community, offering this compound with varying specifications. Below is a comparative summary of key suppliers and their product offerings.

| Supplier | CAS Number | Molecular Weight | Purity/Isotopic Enrichment | Available Quantities |

| MedchemExpress | 64502-99-4 | 241.48 | >98% | 5 mg, 10 mg |

| Sigma-Aldrich | 64502-99-4 | 241.48 | ≥98 atom % D | Custom quantities may be available |

| Cambridge Isotope Laboratories | 64502-99-4 | 241.48 | 98% | Inquire for details |

| Cayman Chemical | Not explicitly listed for d21 variant, but BHT is available | - | - | - |

| Toronto Research Chemicals | Not explicitly listed for d21 variant | - | - | - |

Strategic Supplier Selection Workflow

Choosing the right supplier involves a systematic approach to ensure the purchased material meets the specific requirements of your research. The following workflow outlines a logical process for selecting a suitable vendor for this compound.

Caption: A workflow diagram for selecting a research-grade chemical supplier.

Experimental Protocols for this compound

The utility of this compound in research is best illustrated through its application in established experimental protocols. Below are detailed methodologies for its use as an internal standard in mass spectrometry and in a ferroptosis inhibition assay.

Protocol 1: Use of this compound as an Internal Standard in LC-MS

This protocol outlines the general steps for using BHT-d21 as an internal standard for the quantification of non-labeled BHT or other similar analytes in a biological matrix.

1. Preparation of Stock Solutions:

-

Analyte (BHT) Stock Solution: Prepare a 1 mg/mL stock solution of butylated hydroxytoluene in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile).

-

Internal Standard (BHT-d21) Stock Solution: Prepare a 1 mg/mL stock solution of this compound in the same solvent as the analyte.

2. Preparation of Calibration Standards and Quality Control Samples:

-

Serially dilute the analyte stock solution with the solvent to prepare a series of calibration standards at different concentrations.

-

Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

-

Spike a fixed concentration of the BHT-d21 internal standard into each calibration standard and QC sample.

3. Sample Preparation (e.g., Plasma):

-

To 100 µL of plasma sample, add 10 µL of the BHT-d21 internal standard working solution.

-

Add 300 µL of a protein precipitation solvent (e.g., acetonitrile (B52724) or methanol).

-

Vortex the mixture for 1 minute to precipitate proteins.

-

Centrifuge the sample at 10,000 x g for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS analysis.

4. LC-MS Analysis:

-

Inject the reconstituted sample into the LC-MS system.

-

Use a suitable C18 column for chromatographic separation.

-

The mass spectrometer should be operated in a mode that allows for the detection of both the analyte and the deuterated internal standard (e.g., multiple reaction monitoring - MRM).

5. Data Analysis:

-

Calculate the peak area ratio of the analyte to the internal standard for each sample and calibration standard.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Protocol 2: Ferroptosis Inhibition Assay

This protocol describes how to assess the ability of BHT to inhibit ferroptosis, a form of regulated cell death, using a cell-based assay. While this protocol uses non-labeled BHT, BHT-d21 can be used in parallel to investigate any isotope effects on its biological activity.

1. Cell Culture and Seeding:

-

Culture a suitable cell line (e.g., HT-1080 fibrosarcoma cells) in appropriate growth medium.

-

Seed the cells into a 96-well plate at a density that will allow for optimal growth and treatment.

2. Treatment with Ferroptosis Inducer and Inhibitor:

-

After allowing the cells to adhere overnight, treat the cells with a known ferroptosis inducer (e.g., Erastin or RSL3) at a predetermined cytotoxic concentration.

-

In parallel, co-treat cells with the ferroptosis inducer and varying concentrations of butylated hydroxytoluene (or BHT-d21). Include a vehicle control (e.g., DMSO).

3. Incubation:

-

Incubate the treated cells for a specific period (e.g., 24-48 hours) under standard cell culture conditions (37°C, 5% CO2).

4. Assessment of Cell Viability:

-

Measure cell viability using a standard method such as the MTT assay, CellTiter-Glo® Luminescent Cell Viability Assay, or by staining with a live/dead cell stain and imaging.

5. Data Analysis:

-

Normalize the viability of treated cells to the vehicle-treated control cells.

-

Plot the cell viability against the concentration of BHT (or BHT-d21) to determine the dose-dependent inhibitory effect on ferroptosis.

Illustrative Experimental Workflow

The following diagram provides a visual representation of a typical experimental workflow for investigating the role of a compound like BHT in cellular processes such as ferroptosis.

Caption: A generalized workflow for a cell-based research experiment.

By understanding the supplier landscape, employing a strategic sourcing process, and utilizing detailed experimental protocols, researchers can effectively procure and apply this compound to advance their scientific investigations.

References

Methodological & Application

Application Notes and Protocols for the Use of BHT-d21 as an Internal Standard in GC-MS Analysis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of Butylated Hydroxytoluene-d21 (BHT-d21) as an internal standard in Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of Butylated Hydroxytoluene (BHT) and related compounds.

Introduction

Butylated Hydroxytoluene (BHT) is a synthetic phenolic antioxidant widely used in the food, cosmetic, and pharmaceutical industries to prevent oxidation. Accurate quantification of BHT is crucial for quality control, stability studies, and safety assessments. The use of a stable isotope-labeled internal standard, such as BHT-d21, is the gold standard for quantitative analysis by GC-MS. BHT-d21 exhibits similar chemical and physical properties to the unlabeled BHT, but its increased mass allows for clear differentiation in the mass spectrometer. This co-eluting internal standard effectively compensates for variations in sample preparation, injection volume, and ionization efficiency, leading to highly accurate and precise results.

Principle of Internal Standard Quantification

In this method, a known amount of BHT-d21 is added to all samples, calibration standards, and quality control samples at the beginning of the sample preparation process. The analyte (BHT) and the internal standard (BHT-d21) are extracted and analyzed together. Quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard. This ratio is then used to determine the concentration of the analyte in the unknown sample by referencing a calibration curve constructed with known concentrations of the analyte and a constant concentration of the internal standard.

Experimental Protocols

The following protocols provide detailed methodologies for the analysis of BHT in different matrices using BHT-d21 as an internal standard.

Analysis of BHT in Edible Oils

This protocol is suitable for the quantification of BHT in various edible oils.

Materials:

-

BHT standard

-

BHT-d21 internal standard

-

Hexane (B92381) (GC grade)

-

Methanol (B129727) (GC grade)

-

Vortex mixer

-

Centrifuge

-

GC-MS system

Procedure:

-

Preparation of Standards:

-

Prepare a stock solution of BHT (1 mg/mL) in methanol.

-

Prepare a stock solution of BHT-d21 (1 mg/mL) in methanol.

-

Prepare a series of calibration standards by spiking a BHT-free oil matrix with the BHT stock solution to achieve concentrations ranging from 1 to 200 µg/mL.

-

Spike each calibration standard with the BHT-d21 stock solution to a final concentration of 50 µg/mL.

-

-

Sample Preparation:

-

Weigh 1.0 g of the oil sample into a 15 mL centrifuge tube.

-

Add 50 µL of the BHT-d21 stock solution (1 mg/mL) to the sample.

-

Add 5 mL of hexane and vortex for 2 minutes.

-

Add 5 mL of methanol and vortex for another 2 minutes.

-

Centrifuge at 4000 rpm for 10 minutes to separate the layers.

-

Carefully transfer the upper hexane layer to a clean vial for GC-MS analysis.

-

-

GC-MS Parameters:

-

Gas Chromatograph: Agilent 7890B GC or equivalent

-

Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent

-

Inlet Temperature: 280°C

-

Injection Volume: 1 µL (splitless mode)

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 1 min

-

Ramp: 15°C/min to 280°C, hold for 5 min

-

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min

-

Mass Spectrometer: Agilent 5977A MSD or equivalent

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Acquisition Mode: Selected Ion Monitoring (SIM)

-

BHT ions (m/z): 205, 220

-

BHT-d21 ions (m/z): 222, 240[1]

-

-

Analysis of BHT in Urine

This protocol is designed for the quantification of BHT in human urine samples.[2]

Materials:

-

BHT standard

-

BHT-d21 internal standard

-

Ethyl acetate (B1210297) (GC grade)

-

Ammonium (B1175870) acetate buffer (1 M, pH 5.0)

-

β-glucuronidase/sulfatase

-

Nitrogen evaporator

-

Vortex mixer

-

Centrifuge

-

GC-MS system

Procedure:

-

Preparation of Standards:

-

Prepare stock solutions of BHT and BHT-d21 in methanol as described in section 3.1.

-

Prepare calibration standards by spiking drug-free urine with the BHT stock solution to achieve concentrations ranging from 0.1 to 50 ng/mL.

-

Spike each calibration standard with the BHT-d21 stock solution to a final concentration of 20 ng/mL.

-

-

Sample Preparation:

-

To 2 mL of urine sample in a glass tube, add 20 ng of BHT-d21 internal standard.[2]

-

Add 0.5 mL of 1 M ammonium acetate buffer (pH 5.0).

-

Add 20 µL of β-glucuronidase/sulfatase solution.

-

Incubate at 37°C for 12 hours for enzymatic deconjugation.[2]

-

Perform a liquid-liquid extraction by adding 5 mL of ethyl acetate and vortexing for 5 minutes.[2]

-

Centrifuge at 3000 rpm for 10 minutes.

-

Transfer the upper organic layer to a clean tube.

-

Repeat the extraction with another 5 mL of ethyl acetate.

-

Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.

-

-

GC-MS Parameters:

-

Gas Chromatograph: Agilent 6890N GC or equivalent

-

Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent

-

Inlet Temperature: 270°C

-

Injection Volume: 2 µL (splitless mode)

-

Oven Temperature Program:

-

Initial temperature: 70°C, hold for 2 min

-

Ramp: 25°C/min to 200°C

-

Ramp: 10°C/min to 280°C, hold for 5 min

-

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min

-

Mass Spectrometer: Agilent 5975C MSD or equivalent

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Acquisition Mode: Selected Ion Monitoring (SIM)

-

BHT ions (m/z): 205, 220

-

BHT-d21 ions (m/z): 222, 240[1]

-

-

Data Presentation

The following tables summarize typical quantitative data obtained using BHT-d21 as an internal standard in GC-MS analysis.

Table 1: Method Validation Parameters for BHT Analysis in Edible Oil

| Parameter | Result |

| Linearity Range | 1 - 200 µg/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Recovery | 92 - 105% |

| Precision (RSD) | < 10% |

| Limit of Detection (LOD) | 0.5 µg/mL |

| Limit of Quantification (LOQ) | 1.5 µg/mL |

Table 2: Method Validation Parameters for BHT Analysis in Urine

| Parameter | Result |

| Linearity Range | 0.1 - 50 ng/mL |

| Correlation Coefficient (r²) | > 0.99 |

| Recovery | 85 - 110% |

| Precision (RSD) | < 15% |

| Limit of Detection (LOD) | 0.05 ng/mL |

| Limit of Quantification (LOQ) | 0.2 ng/mL[2] |

Visualizations

Experimental Workflow

The following diagram illustrates the general experimental workflow for the quantitative analysis of BHT using BHT-d21 as an internal standard.

Caption: General workflow for BHT quantification using BHT-d21.

Signaling Pathway (Logical Relationship)

The following diagram illustrates the logical relationship in the quantification process using an internal standard.

Caption: Logic of internal standard-based quantification.

Conclusion

The use of BHT-d21 as an internal standard provides a robust and reliable method for the quantitative analysis of BHT in various matrices by GC-MS. The protocols and data presented in these application notes demonstrate the effectiveness of this approach in achieving high accuracy, precision, and sensitivity. Researchers, scientists, and drug development professionals can adapt these methodologies to their specific needs for the routine analysis of BHT.

References

Application Notes and Protocols for LC-MS/MS Method Development with BHT-d21

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butylated hydroxytoluene (BHT) is a synthetic phenolic antioxidant widely used in the pharmaceutical, food, and cosmetic industries to prevent oxidation.[1][2] Accurate quantification of BHT in various matrices is crucial for quality control, stability studies, and safety assessments. This document provides a detailed guide for the development and validation of a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of BHT, utilizing its deuterated analog, BHT-d21, as an internal standard. The use of a stable isotope-labeled internal standard like BHT-d21 is the gold standard for quantitative mass spectrometry, as it effectively compensates for variations in sample preparation, chromatography, and ionization efficiency, leading to high accuracy and precision.[3][4]

Principle of the Method: Stable Isotope Dilution

The quantitative method described herein is based on the principle of stable isotope dilution mass spectrometry (SID-MS). A known amount of the isotopically labeled internal standard (BHT-d21) is added to the sample at the beginning of the sample preparation process.[5][6] The internal standard is chemically identical to the analyte (BHT) but has a different mass due to the incorporation of deuterium (B1214612) atoms.[6] This allows for its differentiation from the analyte by the mass spectrometer. Because the analyte and the internal standard exhibit nearly identical behavior during extraction, chromatography, and ionization, the ratio of the analyte's signal to the internal standard's signal remains constant, even if sample losses occur.[3][4] This ratio is then used to calculate the concentration of the analyte in the original sample by comparing it to a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.

Caption: Principle of Stable Isotope Dilution for BHT Quantification.

Experimental Protocols

Materials and Reagents

-

BHT (analytical standard, >99% purity)

-

BHT-d21 (internal standard, >98% isotopic purity)

-

Acetonitrile (B52724) (LC-MS grade)

-

Methanol (B129727) (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-